2-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Dopamine Antagonistic Activity
Research on 2-phenylpyrroles, analogues of substituted benzamides like sultopride, has shown that these compounds maintain dopamine antagonistic activity when certain structural criteria are met. For instance, the 2-phenylpyrrole analogue of sultopride was found to be more potent both in vitro and in vivo compared to the parent compound. This indicates potential applications in developing antipsychotics with fewer side effects related to dopamine antagonism (I. van Wijngaarden et al., 1987).
Histone Deacetylase Inhibition
Benzamide derivatives have been explored for their ability to inhibit histone deacetylase (HDAC), with compounds like MS-27-275 showing marked antitumor activity. This indicates the potential of certain benzamide analogues in cancer therapy through HDAC inhibition, providing a novel approach for treating cancers insensitive to traditional antitumor agents (A. Saito et al., 1999).
Serotonin Receptor Binding
Studies involving fluorine-containing benzamide analogues, aimed at quantifying serotonin 1A receptor densities, suggest applications in diagnosing and understanding the progression of neurodegenerative diseases like Alzheimer's. These compounds, used in PET imaging, highlight the importance of structural modification in benzamides for specific receptor targeting (V. Kepe et al., 2006).
Ortho-Fluorination in Medicinal Chemistry
Ortho-fluorination of benzylamines, facilitated by certain catalysts and promoters, is a crucial reaction in medicinal chemistry, allowing for the creation of synthetically useful functional groups. This process underlines the significance of fluorine atoms in drug molecules, affecting their properties and activity (Xisheng Wang et al., 2009).
PARP Inhibition for Cancer Therapy
The development of phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors like A-966492 demonstrates the role of benzamide analogues in creating potent and efficacious inhibitors for cancer therapy. Such compounds exhibit high PARP enzyme potency and cellular potency, indicating their potential in treating various cancers (T. Penning et al., 2010).
作用機序
Target of Action
The primary target of 2-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in cellular respiration and energy production.
Mode of Action
The compound interacts with its target, the SDH enzyme, by forming hydrogen bonds and pi-pi interactions . This interaction inhibits the enzyme’s activity, preventing it from catalyzing the oxidation of succinate to fumarate, a critical step in the citric acid cycle .
Biochemical Pathways
By inhibiting the SDH enzyme, the compound disrupts the citric acid cycle and the electron transport chain, two essential biochemical pathways for energy production in cells . This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on this energy source.
Result of Action
The inhibition of the SDH enzyme by this compound leads to a disruption in energy production within cells . This disruption can have various molecular and cellular effects, depending on the specific cell type and metabolic context. For example, in fungi, this disruption can inhibit growth and proliferation, making the compound a potential antifungal agent .
特性
IUPAC Name |
2-fluoro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c19-16-9-5-4-8-15(16)18(23)20-11-13-10-17(22)21(12-13)14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYHKYPZHYBPEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。